molecular formula C11H8O3 B3050217 5-Hydroxy-2-naphthoic acid CAS No. 2437-18-5

5-Hydroxy-2-naphthoic acid

Cat. No.: B3050217
CAS No.: 2437-18-5
M. Wt: 188.18 g/mol
InChI Key: SMAMQSIENGBTRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Biocatalytic Synthesis:

Research has explored the biocatalytic synthesis of dihydroxynaphthoic acids using the bacterial cytochrome P450 enzyme CYP199A2. This enzyme efficiently catalyzes the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids, yielding 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acids, respectively. These dihydroxynaphthoic acids find applications in various fields, including pharmaceuticals and industrial materials .


Chemical Reactions Analysis

Oxidation:

CYP199A2 catalyzes the oxidation of 2-naphthoic acid to produce 7- and 8-hydroxy-2-naphthoic acids. These reactions involve the introduction of oxygen atoms from molecular oxygen into the aromatic ring, resulting in the formation of dihydroxynaphthoic acids .

Scientific Research Applications

Synthesis and Derivative Formation

5-Hydroxy-2-naphthoic acid serves as a precursor in the synthesis of various chemical derivatives. For instance, Citterio et al. (1990) developed a method to synthesize substituted 2-hydroxy-1-naphthoic acid esters and amides by oxidation of 5-aryl-3-oxopentanoic acid esters or amines with manganese(III) acetate of cerium(IV) ammonium nitrate. This method is based on intramolecular homolytic substitution by α-dicarbonylalkyl radicals generated from high-valent metal β-dicarbonyl complexes (Citterio, Pesce, Sebastiano, & Santi, 1990). Similarly, Kraska and Boruszczak (1990) presented a method for synthesizing N-arylamides of 3-hydroxy-2-naphthoic acid, derived from 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one (Kraska & Boruszczak, 1990).

Spectrophotometric Applications

Lajunen and Aitta (1981) proposed 1-hydroxy-4-sulpho-2-naphthoic acid as a spectrophotometric reagent for determining iron. It forms a red-brown chelate with iron, showing promise for its use in analytical chemistry, especially in determining iron content in polymetallic iron ores and aluminum alloys (Lajunen & Aitta, 1981).

Pharmaceutical and Materials Science

This compound is used in pharmaceutical co-crystal preparation. Zhang, Li, and Mei (2015) reported a new polymorph of HNA obtained during attempted co-crystallization experiments, highlighting its role in pharmaceutical formulation and material science (Zhang, Li, & Mei, 2015). Additionally, Bučar et al. (2007) synthesized and analyzed caffeine-containing co-crystals of hydroxy-2-naphthoic acids via single-crystal X-ray diffraction and IR analysis, demonstrating the compound's utility in supramolecular chemistry and crystal engineering (Bučar, Henry, Lou, Duerst, Borchardt, MacGillivray, & Zhang, 2007).

Catalytic and Chemical Processing

This compound is also used in catalytic and chemical processing. Shteinberg (2022) discussed its use in the synthesis of arylamides, which are essential in producing organic azo pigments, medicines, and pesticides (Shteinberg, 2022). Furthermore, Bapat and Patwardhan (2017) focused on the purification of 3-hydroxy-2-naphthoic acid, an important intermediate in the dyestuff and pigments industry, using selective extraction methods (Bapat & Patwardhan, 2017).

Properties

IUPAC Name

5-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAMQSIENGBTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470483
Record name 5-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-18-5
Record name 5-Hydroxy-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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